molecular formula C15H14N2OS B1392522 1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242885-84-2

1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No. B1392522
M. Wt: 270.4 g/mol
InChI Key: PAGWEBOPJDXTLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of 4-methoxybenzyl esters in organic synthesis . The protection of the carboxyl group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This scaffold is found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

    Heterocycles incorporating a pyrimidopyrimidine scaffold

    • Application: These compounds have aroused great interest because of their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
    • Methods: The main sections discuss the synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems .
    • Results: The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

    Fused Pyridine Derivatives

    • Application: Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
    • Methods: Various bioactivities of fused pyridine derivatives will be categorized and summarized .
    • Results: This group of compounds is found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-4-2-11(3-5-12)10-17-9-7-13-14(17)6-8-16-15(13)19/h2-9H,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWEBOPJDXTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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